

(Z)-2-Hexenoic acid chemical structure and properties

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Compound of Interest

Compound Name: (Z)-2-Hexenoic acid

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An In-depth Technical Guide to (Z)-2-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Hexenoic acid, also known as cis-2-Hexenoic acid, is an unsaturated short-chain fatty acid. While its trans-isomer, (E)-2-Hexenoic acid, has been more extensively studied, the unique stereochemistry of the cis-isomer presents distinct chemical and physical properties that are of growing interest in various scientific fields, including organic synthesis and chemical biology. This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for **(Z)-2-Hexenoic acid**.

Chemical Structure and Properties

(Z)-2-Hexenoic acid is a carboxylic acid with a six-carbon chain containing a cis-configured double bond between the second and third carbon atoms.

Chemical Structure:

General Information:

Property	Value
IUPAC Name	(2Z)-Hex-2-enoic acid
Synonyms	cis-2-Hexenoic acid
CAS Number	1577-28-2
Molecular Formula	C ₆ H ₁₀ O ₂
Molecular Weight	114.14 g/mol [1]

Physical and Chemical Properties:

A summary of the available physical and chemical properties for **(Z)-2-Hexenoic acid** is provided below. It is important to note that much of the readily available experimental data pertains to its trans-isomer. The data presented here is specific to the (Z)-isomer where available.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	Estimated
Boiling Point	71-73 °C at 0.2 Torr	[1]
Melting Point	0-1 °C	[2]
Solubility	Soluble in alcohol. Limited solubility in water.	[3]
pKa	4.68 ± 0.25	Predicted

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **(Z)-2-Hexenoic acid** are not widely published. However, general methods for the stereoselective synthesis of (Z)- α,β -unsaturated carboxylic acids can be adapted.

General Synthesis Approach:

A common strategy for the synthesis of (Z)-alkenoic acids involves the Wittig reaction or its variations, which can provide stereocontrol to favor the Z-isomer. For example, the reaction of an appropriate phosphorus ylide with an aldehyde can be tuned to yield the cis-alkene.

Workflow for a Potential Synthesis Route:



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Caption: A potential workflow for the synthesis of **(Z)-2-Hexenoic acid**.

Purification Considerations:

Purification of **(Z)-2-Hexenoic acid** can be challenging due to potential isomerization to the more stable trans-isomer, especially at elevated temperatures. Techniques such as wiped-film evaporation under reduced pressure are recommended to minimize thermal stress.

Chromatographic methods can also be employed for high-purity isolation.

Spectral Data

Detailed spectral data for **(Z)-2-Hexenoic acid** is crucial for its identification and characterization. While comprehensive public spectra are not readily available, the following represents typical expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a coupling constant (J-value) indicative of a cis-relationship (typically in the range of 8-12 Hz). The protons of the propyl group and the carboxylic acid proton will also be present in their expected regions.

- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carboxylic carbon and the two olefinic carbons are particularly diagnostic.

Infrared (IR) Spectroscopy:

The IR spectrum of **(Z)-2-Hexenoic acid** is expected to exhibit the following characteristic absorption bands:

Functional Group	Wavenumber (cm^{-1})	Intensity
O-H stretch (Carboxylic acid)	3300-2500	Broad
C=O stretch (Carboxylic acid)	1710-1680	Strong
C=C stretch	~1650	Medium
C-H stretch (alkenyl)	~3020	Medium

Mass Spectrometry (MS):

The electron ionization mass spectrum of **(Z)-2-Hexenoic acid** is expected to show a molecular ion peak (M^+) at m/z 114. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ($\text{M}-17$) and the carboxyl group ($\text{M}-45$).^[4]

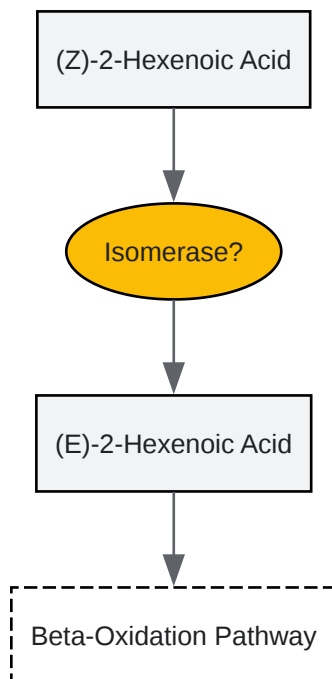
Biological Activity and Signaling Pathways

There is a significant lack of research specifically investigating the biological activity and signaling pathways of **(Z)-2-Hexenoic acid**. Most of the existing literature focuses on the trans-isomer, (E)-2-Hexenoic acid, which has been studied for its potential antiviral and other biological activities.

It is known that fatty acid biosynthesis involves α,β -unsaturated acyl-CoA intermediates. While trans-2-enoyl-CoA is a common intermediate, the metabolic fate of the cis-isomer is not well-documented in publicly available literature.

Hypothetical Metabolic Context:

Hypothetical Metabolic Context of Unsaturated Fatty Acids



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Caption: A hypothetical pathway illustrating the potential isomerization of **(Z)-2-Hexenoic acid** to the (E)-isomer for entry into beta-oxidation.

Further research is required to elucidate any specific biological roles or signaling pathways directly modulated by **(Z)-2-Hexenoic acid**.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **(Z)-2-Hexenoic acid** is not readily available. However, the MSDS for its trans-isomer, (E)-2-Hexenoic acid, consistently indicates that it is a corrosive substance that can cause severe skin burns and eye damage.[5][6][7] Therefore, it is prudent to handle **(Z)-2-Hexenoic acid** with similar precautions.

Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
- Engineering Controls: Use in a well-ventilated area, such as a fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

Conclusion

(Z)-2-Hexenoic acid is a molecule with potential for further scientific exploration. This guide has summarized the currently available technical information. A significant opportunity exists for further research to fully characterize its physical and chemical properties, develop robust and stereoselective synthesis and purification protocols, and investigate its biological activities and potential applications in drug development and other scientific disciplines. The lack of comprehensive data, particularly regarding its biological effects and safety profile, underscores the need for caution and further investigation when working with this compound.

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